molecular formula C20H25N3 B11986160 4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine CAS No. 303102-29-6

4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine

Cat. No.: B11986160
CAS No.: 303102-29-6
M. Wt: 307.4 g/mol
InChI Key: QGMSXNMLJGFDAB-RCCKNPSSSA-N
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Description

4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3-methylbenzylidene group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with 4-methylbenzyl group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methylbenzyl group.

    Formation of the benzylidene group: Finally, the compound is reacted with 3-methylbenzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinecarboxamide
  • 4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazineethanol

Uniqueness

4-(4-Methylbenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities, making it a valuable compound for further research and development.

Properties

CAS No.

303102-29-6

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-1-(3-methylphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C20H25N3/c1-17-6-8-19(9-7-17)16-22-10-12-23(13-11-22)21-15-20-5-3-4-18(2)14-20/h3-9,14-15H,10-13,16H2,1-2H3/b21-15+

InChI Key

QGMSXNMLJGFDAB-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC(=C3)C

Origin of Product

United States

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